Cas no 683240-53-1 (4-bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole)

4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole is a halogenated benzimidazole derivative with significant utility in pharmaceutical and agrochemical research. Its structural features, including bromo, chloro, and trifluoromethyl substituents, enhance reactivity and selectivity, making it a valuable intermediate in heterocyclic synthesis. The electron-withdrawing trifluoromethyl group improves metabolic stability, while the halogen atoms facilitate further functionalization via cross-coupling reactions. This compound is particularly useful in the development of bioactive molecules, such as kinase inhibitors and antimicrobial agents, due to its ability to modulate electronic and steric properties. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
4-bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole structure
683240-53-1 structure
Product Name:4-bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole
CAS No:683240-53-1
MF:C8H3BrClF3N2
MW:299.475030183792
CID:2123998
PubChem ID:11594585
Update Time:2025-05-28

4-bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole
    • 4-bromo-2-chloro-6-(trifluoromethyl)-1H-benzimidazole
    • DB-316305
    • 683240-53-1
    • DTXCID80419994
    • 4-Bromo-2-chloro-6-(trifluoromethyl)-1H-1,3-benzimidazole
    • 7-bromo-2-chloro-5-trifluoromethyl-1H-benzoimidazole
    • 1H-Benzimidazole, 4-bromo-2-chloro-6-(trifluoromethyl)-
    • 7-bromo-2-chloro-5-(trifluoromethyl)-1H-benzo[d]imidazole
    • SCHEMBL2419263
    • 4-bromo-2-chloro-6-trifluoromethyl-1H -benzoimidazole
    • DTXSID20469175
    • 4-Bromo-2-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole
    • Inchi: 1S/C8H3BrClF3N2/c9-4-1-3(8(11,12)13)2-5-6(4)15-7(10)14-5/h1-2H,(H,14,15)
    • InChI Key: FVOKVEPOZUFIPJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(F)(F)F)=CC2=C1N=C(N2)Cl

Computed Properties

  • Exact Mass: 297.91202Da
  • Monoisotopic Mass: 297.91202Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 28.7Ų

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